N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
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Overview
Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4,6-dimethylpyrimidine is reacted with a sulfonamide derivative, followed by coupling with diphenylacetamide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-ethoxybenzamide
Uniqueness
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is unique due to its combination of a pyrimidine ring and a diphenylacetamide moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24N4O3S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N4O3S/c1-18-17-19(2)28-26(27-18)30-34(32,33)23-15-13-22(14-16-23)29-25(31)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,24H,1-2H3,(H,29,31)(H,27,28,30) |
InChI Key |
WATFSHZUZYQSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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